(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
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Overview
Description
(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid typically involves the condensation of o-phenylenediamine with benzyl glyoxalate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell proliferation . Additionally, the compound can modulate signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: This compound has a similar benzimidazole core structure but differs in the length of the carbon chain attached to the benzimidazole ring.
3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione: This derivative contains a bromine atom and a piperidine ring, which confer different chemical and biological properties.
Uniqueness
(3-benzyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid is unique due to its specific benzyl substitution, which can influence its reactivity and biological activity. The presence of the benzyl group can enhance the compound’s ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(3-benzyl-2-oxobenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-18-14-9-5-4-8-13(14)17(16(18)21)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJUFBBUPVLSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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